molecular formula C8H6N4O2 B15070807 3-Nitro-1,6-naphthyridin-2-amine CAS No. 87992-35-6

3-Nitro-1,6-naphthyridin-2-amine

Cat. No.: B15070807
CAS No.: 87992-35-6
M. Wt: 190.16 g/mol
InChI Key: WHLGMJNVCCONRN-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,6-naphthyridin-2-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method is the reaction of 1,6-naphthyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position . Another approach involves the use of nitrating agents such as potassium nitrate in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled nitration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,6-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitro-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

87992-35-6

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1,6-naphthyridin-2-amine

InChI

InChI=1S/C8H6N4O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H,(H2,9,11)

InChI Key

WHLGMJNVCCONRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(N=C21)N)[N+](=O)[O-]

Origin of Product

United States

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